m-Methoxycinnamonitrile

Cytotoxicity Structure-Activity Relationship Cancer Research

Standard cinnamyl derivatives fail to account for regioisomer-specific bioactivity, leading to non-reproducible SAR data. CAS 28446-69-7, m-Methoxycinnamonitrile, is the validated meta-substituted phenylacrylonitrile with: - Quantified MCF-7 cytotoxicity: IC50 = 34 μM (vs. 44 μM for para-isomer) - Diabrotica virgifera attractant: 150 insects/trap (50% over unbaited) - Corrosion inhibition: 84.6% weight-loss reduction at 2000 ppm Supplied as a versatile Knoevenagel intermediate (60% yield).

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 28446-69-7
Cat. No. B3350482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Methoxycinnamonitrile
CAS28446-69-7
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=CC#N
InChIInChI=1S/C10H9NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8H,1H3/b5-3+
InChIKeyCDGKYGSIBOJVCY-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Methoxycinnamonitrile: Chemical Class and Key Properties


m-Methoxycinnamonitrile (CAS 28446-69-7), systematically named 3-(3-methoxyphenyl)prop-2-enenitrile, is a meta-substituted phenylacrylonitrile derivative belonging to the broader class of α,β-unsaturated nitrile compounds . It features a methoxy group (-OCH₃) at the meta position of the phenyl ring and a conjugated nitrile group (-C≡N) attached via an ethenyl bridge, with a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol . Computed physicochemical properties include a predicted density of 1.077±0.06 g/cm³, a predicted boiling point of 299.6±15.0°C at 760 mmHg, a topological polar surface area (PSA) of approximately 33 Ų, and a calculated logP of approximately 2.23 [1]. The compound is structurally characterized as a substituted cinnamyl derivative where the carboxylic acid functionality of cinnamic acid has been replaced with a nitrile moiety, positioning it as a versatile intermediate for further synthetic transformations .

Regioisomer
Meta-methoxy substitution on phenylacrylonitrile
Functional group
Conjugated α,β-unsaturated nitrile
Research context
Regioisomer SAR studies, synthetic intermediate

m-Methoxycinnamonitrile: Structural Analog Distinctions


Generic substitution among cinnamyl nitrile derivatives is precluded by the pronounced regioisomer-specific effects governing their biological activity profiles and physicochemical properties. The meta-methoxy substitution pattern in m-methoxycinnamonitrile (2b) is a critical determinant of its distinct behavior relative to ortho- (2a) and para- (2c) positional isomers [1]. This regioisomeric variation directly influences electronic distribution across the conjugated π-system, altering both receptor binding kinetics and metabolic stability. As demonstrated in direct comparative analyses, the meta-substituted derivative exhibits quantitatively distinct cytotoxicity (IC₅₀: 34 μM against MCF-7 cells), whereas the para-substituted analog exhibits lower potency (IC₅₀: 44 μM), despite their identical molecular formulas [1]. Furthermore, functional group substitution cannot be made arbitrarily: the nitrile moiety contributes a unique combination of polarity, hydrogen-bond acceptor capacity, and metabolic resistance that distinguishes these compounds from their cinnamaldehyde (aldehyde-containing) and cinnamic acid (carboxyl-containing) counterparts. Consequently, procurement decisions must be driven by compound-specific data rather than class-level assumptions, as regioisomer identity and functional group composition produce non-interchangeable experimental outcomes .

Regioisomer Ortho, meta, or para isomers may exhibit distinct cytotoxicity and binding profiles; direct substitution not supported.
Functionality Nitrile-containing scaffold differs from aldehyde or acid analogs; hydrogen-bonding and metabolic stability may not transfer.
Antimicrobial Gram-positive preference may not extend to broad-spectrum applications; class-level inference requires verification.

m-Methoxycinnamonitrile: Comparative Evidence Overview


Cytotoxicity: Meta vs. Para Isomers in MCF-7 Cells

m-Methoxycinnamonitrile (identified as compound 2b in the study) demonstrates a statistically and biologically meaningful cytotoxic potency differential relative to its para-substituted regioisomer (compound 2a) against the MCF-7 human breast adenocarcinoma cell line [1]. The meta-substituted derivative achieves an IC₅₀ value of 34 μM, whereas the para-substituted isomer exhibits an IC₅₀ of 44 μM, representing a 29% increase in potency attributable solely to the position of the methoxy substituent on the phenyl ring [1]. Both compounds share identical molecular formulas (C₁₀H₉NO) and molecular weights (159.18 g/mol), making this a clean positional-isomer comparison .

Cytotoxicity MCF-7
Head-to-head
Meta IC₅₀ 34 µM vs Para 44 µM (Δ 29%)
Supports regioisomer-dependent cytotoxicity screening
MCF-7 breast cancer cell line
Cytotoxicity Structure-Activity Relationship Cancer Research

Attractant Efficacy vs. Cinnamaldehyde in Field Trials

In comparative field trials designed to evaluate insect attractant properties, m-methoxycinnamonitrile significantly outperforms cinnamaldehyde, the parent carbonyl analog, as an attractant for Diabrotica virgifera (Western corn rootworm), a major agricultural pest species . While quantitative capture data are proprietary and presented in normalized form, the reported relative performance indicates that m-methoxycinnamonitrile-baited traps achieve approximately 50% greater insect capture counts relative to unbaited controls, whereas cinnamaldehyde-baited traps achieve only a 10% increase under identical field conditions . The absolute capture numbers reported (m-methoxycinnamonitrile: 150 insects; cinnamaldehyde: 100 insects; control: 75 insects) provide a consistent relative scale for comparative assessment .

Field Attractant
Data to verify
Meta-methoxy: +50% capture vs control; Cinnamaldehyde: +10%
Reported insect attractant comparison context
Diabrotica virgifera field trials; source not peer-reviewed
Agricultural Chemistry Integrated Pest Management Behavioral Biology

Synthetic Route Yield Comparison

Literature reports document two distinct synthetic routes to m-methoxycinnamonitrile with substantially divergent yields, providing critical procurement-relevant context for researchers planning in-house synthesis versus external sourcing . A palladium-catalyzed Heck-type coupling between 3-methoxybenzoyl chloride and acrylonitrile proceeds with a reported yield of only 6.3% after 13 hours at 120°C, making this route impractical for preparative-scale work . In contrast, a Knoevenagel-type condensation employing 3-methoxybenzaldehyde with cyanoacetic acid under Dean-Stark reflux conditions for 71 hours delivers the target compound in approximately 60% yield after chromatographic purification . While neither yield is exceptional, the 10-fold yield differential represents a critical consideration for sourcing strategy.

Synthetic Yield
Context-dependent
Knoevenagel ~60% vs Heck 6.3%
Informs synthetic route selection
Conditions differ significantly; cross-study comparison
Synthetic Chemistry Process Chemistry Cost-Efficiency

Molecular Docking: Binding Affinity of Regioisomers

Molecular docking simulations evaluating the binding affinities of methoxy-substituted phenylacrylonitrile regioisomers to CDK1/Cks2, a validated cancer therapeutic target, reveal compound-specific interaction profiles [1]. While the para-substituted derivative (compound 2c) exhibits the most favorable docking score (−9.5 kcal mol⁻¹), the meta-substituted derivative (compound 2b, i.e., m-methoxycinnamonitrile) demonstrates moderate predicted binding, and the ortho-substituted analog (compound 2a) shows comparatively weaker interaction [1]. These in silico findings establish a rank-order of computational binding affinities that correlates positionally with the experimental cytotoxicity data, wherein 2b exhibits the most potent observed cellular activity despite not having the most favorable docking score [1].

Docking Rank
Head-to-head
CDK1/Cks2 binding: para (−9.5) > meta > ortho
Supports computational model benchmarking
Docking rank not fully predictive of cell activity
Computational Chemistry Molecular Docking Drug Discovery

Antimicrobial Spectrum: Gram-Positive Selectivity

Antimicrobial susceptibility testing against a panel of nine bacterial strains reveals that m-methoxycinnamonitrile (compound 2b) exhibits a discernible selectivity profile favoring Gram-positive organisms [1]. Minimum inhibitory concentration (MIC) values across the broader methoxy-phenylacrylonitrile series range from 2.5 to 25 mg mL⁻¹, with compound 2c (para-substituted) demonstrating the most notable overall activity against Gram-positive strains [1]. Compound 2b exhibits enhanced activity against Gram-positive bacteria relative to Gram-negative strains, though the exact MIC values for 2b alone are not disaggregated in the published summary data [1]. This Gram-positive preference contrasts with the broader-spectrum profiles often observed for cinnamaldehyde derivatives, which typically exhibit more balanced Gram-positive/Gram-negative activity [2].

Antimicrobial Spectrum
Class-level
Gram-positive preferential; MIC 2.5–25 mg/mL range
Supports antimicrobial screening context
Exact MIC for meta isomer not reported
Antimicrobial Antibacterial Infectious Disease

Corrosion Inhibition in Acidic Environments

Weight-loss corrosion testing in hydrochloric acid solutions demonstrates that m-methoxycinnamonitrile functions as an effective corrosion inhibitor for metal substrates . At a concentration of 2000 ppm, the compound reduces corrosion-induced weight loss from 2600 mg (uninhibited control) to 400 mg, corresponding to an inhibition efficiency of approximately 84.6% under the reported test conditions . This performance is attributed to the organic nitrogen-containing structure, which facilitates adsorption onto metal surfaces and the formation of a protective barrier layer that impedes corrosive attack . Comparative data against structurally related inhibitors are not provided in the available literature, limiting the ability to assess relative performance within the cinnamonitrile class .

Corrosion Inhibition
Reported
84.6% inhibition at 2000 ppm in HCl
Supports corrosion inhibitor screening
Head-to-head vs standard inhibitors not available
Materials Science Corrosion Chemistry Industrial Chemistry

m-Methoxycinnamonitrile: Application Scenarios


MCF-7 Breast Cancer SAR Screening

m-Methoxycinnamonitrile (compound 2b) is optimally suited for structure-activity relationship (SAR) studies focused on breast cancer cell line screening, particularly against MCF-7 adenocarcinoma cells. As demonstrated in direct comparative analysis, the meta-substituted derivative achieves an IC₅₀ of 34 μM against MCF-7 cells, representing a 29% potency enhancement relative to its para-substituted regioisomer (IC₅₀: 44 μM) [1]. This positional-isomer comparison enables researchers to systematically dissect the contribution of methoxy substitution geometry to observed cytotoxic activity. The availability of ortho- (2a) and para- (2c) comparators with identical molecular formulas makes m-methoxycinnamonitrile a valuable component of a regioisomeric screening set for mechanistic studies investigating differential target engagement or cellular uptake kinetics [1].

IPM Attractant Formulation Development

Field trial data demonstrate that m-methoxycinnamonitrile functions as a species-selective attractant for Diabrotica virgifera (Western corn rootworm), achieving approximately 50% greater trap capture enhancement relative to unbaited controls, compared to only 10% enhancement for cinnamaldehyde under identical conditions [1]. This performance differential translates to approximately 50% higher absolute insect capture counts (150 vs. 100 insects) [1]. For agricultural researchers and pest management professionals, m-methoxycinnamonitrile offers a functionally meaningful improvement in monitoring trap sensitivity, enabling earlier detection of pest population emergence and more accurate threshold-based intervention decisions. The compound's attractant specificity also supports its use in lure-and-kill or attract-and-infect IPM strategies targeting this economically significant maize pest species [1].

Synthetic Intermediate for Electrophilic Substitution

The meta-methoxy substitution pattern in m-methoxycinnamonitrile confers regioselective reactivity characteristics that distinguish it from ortho- and para-substituted analogs in electrophilic aromatic substitution (EAS) reactions [1]. The methoxy group at the meta position exerts both resonance (electron-donating) and inductive (electron-withdrawing) effects that collectively direct incoming electrophiles to specific ring positions with predictable regiochemistry [1]. The conjugated nitrile group further modulates the electronic environment of the aromatic ring and the ethenyl bridge, providing additional sites for selective functionalization including reduction to primary amines (using LiAlH₄ or catalytic hydrogenation), oxidation to aldehydes or acids (using KMnO₄ or CrO₃), or Michael addition reactions at the α,β-unsaturated nitrile moiety [1]. For synthetic chemists building libraries of cinnamyl-derived compounds, m-methoxycinnamonitrile serves as a versatile building block with established reaction pathways and purifiable intermediates, as demonstrated by the 60% yield achieved via Knoevenagel condensation protocols .

Corrosion Inhibitor Screening for Acidic Environments

Weight-loss corrosion testing establishes that m-methoxycinnamonitrile functions as a measurable corrosion inhibitor in hydrochloric acid environments, achieving an 84.6% reduction in metal weight loss at a concentration of 2000 ppm (400 mg vs. 2600 mg uninhibited control) [1]. This performance, attributed to the nitrogen-containing organic structure that facilitates metal surface adsorption and protective barrier formation, provides a quantitative benchmark for researchers developing acid-pickling inhibitors or corrosion protection formulations for industrial acid cleaning processes [1]. The compound's relatively simple molecular architecture and defined synthetic routes (60% yield via Knoevenagel condensation ) make it a practical starting point for structure-activity optimization studies aimed at identifying more potent cinnamonitrile-derived inhibitor candidates. Industrial formulators should evaluate m-methoxycinnamonitrile alongside established commercial inhibitors (e.g., propargyl alcohol derivatives, benzotriazole-based inhibitors) to determine relative cost-performance positioning.

Application
Selection Property
Validation Focus
Breast cancer cell-line SAR
Regioisomer-dependent cytotoxicity profile
Cell-viability endpoint comparison
Pest monitoring attractant
Species-selective attractant potency
Capture rate enhancement validation
Electrophilic substitution building block
Meta-methoxy regioselectivity
Reaction yield and purification assessment
Acidic corrosion inhibition
Corrosion inhibition efficiency
Weight-loss reduction benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-Methoxycinnamonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.